molecular formula C14H19BF2O2 B2484150 2-[3-(2,2-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2488640-23-7

2-[3-(2,2-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2484150
CAS No.: 2488640-23-7
M. Wt: 268.11
InChI Key: WKGZXKZVPBQKJV-UHFFFAOYSA-N
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Description

2-[3-(2,2-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a dioxaborolane ring and a difluoroethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,2-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a difluoroethyl-substituted phenylboronic acid with a dioxaborolane precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the phenylboronic acid derivative reacts with a halogenated dioxaborolane under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and catalyst concentration, is crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,2-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[3-(2,2-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioisostere in drug design, where the difluoroethyl group can mimic other functional groups.

    Medicine: Explored for its potential in the development of new therapeutic agents, particularly in oncology and infectious diseases.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-[3-(2,2-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron center and the difluoroethyl group. The boron center can form reversible covalent bonds with nucleophiles, making it useful in catalysis and molecular recognition. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1,1-Difluoroethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-[3-(2,2-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

This compound is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications where specific reactivity or stability is required .

Properties

IUPAC Name

2-[3-(2,2-difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BF2O2/c1-13(2)14(3,4)19-15(18-13)11-7-5-6-10(8-11)9-12(16)17/h5-8,12H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGZXKZVPBQKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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